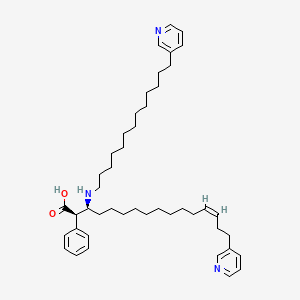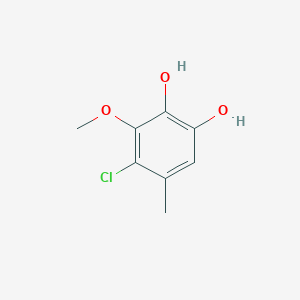
4-Chloro-3-methoxy-5-methylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methoxy-5-methylbenzene-1,2-diol is a natural product found in Mycena alcalina and Mycena maculata with data available.
Scientific Research Applications
Electrochemical Reduction
A study by Peverly et al. (2014) focuses on the electrochemical reduction of Methyl triclosan, a compound related to 4-Chloro-3-methoxy-5-methylbenzene-1,2-diol, highlighting its role as an environmental pollutant. The study employs cyclic voltammetry and controlled-potential electrolysis to investigate the direct reduction of this compound, revealing significant insights into the scission of various bonds in the molecule (Peverly et al., 2014).
Crystallography and Molecular Structure
Research by Wu et al. (2011) on a similar compound, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, provides valuable data on crystallography. The study delves into the molecular structure, highlighting intermolecular interactions and the formation of a three-dimensional framework, which is crucial for understanding the chemical and physical properties of related compounds (Wu et al., 2011).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and reactions involving compounds related to this compound. For instance, research by Monk et al. (2003) explores the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde, correcting previous misconceptions about nucleophilic aromatic substitution processes (Monk et al., 2003). Additionally, Šimůnek et al. (2007) investigated the synthesis and structure of azo-coupled cyclic β-enaminones, providing insights into the behavior of methoxy-substituted compounds in chemical reactions (Šimůnek et al., 2007).
Polymerization and Material Science
Otake et al. (2017) conducted a study on the anionic polymerization of novel methoxy-substituted divinylbenzenes, revealing the impact of methoxy groups on the polymerization process and the resulting material properties. This research is pertinent for developing new materials and understanding the role of specific substituents in polymer chemistry (Otake et al., 2017).
Antimicrobial Properties
Shiu and Gibbons (2006) identified an acylphloroglucinol, closely related to this compound, in Hypericum beanii, exhibiting anti-staphylococcal properties. This finding is significant for pharmaceutical research and the development of new antimicrobial agents (Shiu & Gibbons, 2006).
Properties
CAS No. |
920008-51-1 |
|---|---|
Molecular Formula |
C8H9ClO3 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-chloro-3-methoxy-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C8H9ClO3/c1-4-3-5(10)7(11)8(12-2)6(4)9/h3,10-11H,1-2H3 |
InChI Key |
DBCPLBFOMOFSCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)OC)O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)OC)O)O |
Synonyms |
alcalinaphenol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


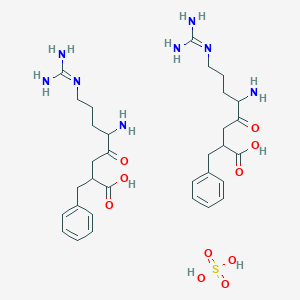
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
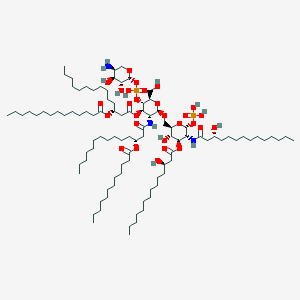
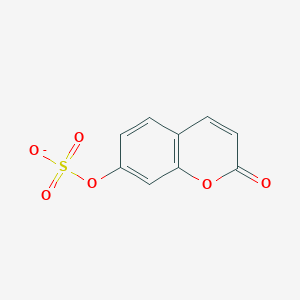
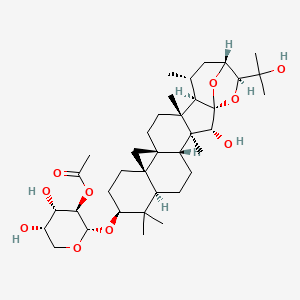
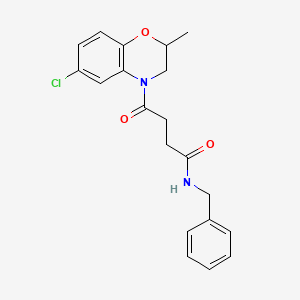

![2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol](/img/structure/B1255330.png)

